8-methyl-6-(4-morpholinyl)-9H-purine
Description
Properties
IUPAC Name |
4-(8-methyl-7H-purin-6-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7-13-8-9(14-7)11-6-12-10(8)15-2-4-16-5-3-15/h6H,2-5H2,1H3,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCZCDSYTJRELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=NC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Applications
One of the primary areas of interest for 8-methyl-6-(4-morpholinyl)-9H-purine is its role as an inhibitor in the phosphatidylinositol-3-kinase (PI3K) pathway, which is frequently activated in various cancers. Research indicates that derivatives of this compound can selectively inhibit specific isoforms of PI3K, thus providing a targeted approach to cancer therapy.
Case Study: PI3K Inhibition
A study synthesized a series of 2,9-disubstituted-6-morpholino purine derivatives that demonstrated potent inhibitory activity against PI3Kα with an IC50 value of 11 nM. These compounds were designed using a rational drug design strategy that involved virtual screening and molecular docking techniques to optimize their binding affinity to the target enzyme .
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| 2,9-disubstituted-6-morpholino purine | 11 | PI3Kα > PI3Kγ |
The selectivity for PI3Kα over PI3Kγ suggests that these derivatives could minimize off-target effects, making them promising candidates for further development in anticancer therapies.
Antiparasitic Activity
Another significant application of this compound lies in its antiparasitic properties. Research has indicated that certain purine derivatives can act against Trypanosoma brucei, the causative agent of African sleeping sickness.
Case Study: Antiparasitic Efficacy
A study focused on synthesizing pyrrolopyrimidine derivatives, which included modifications similar to those found in this compound. These compounds showed substantial activity against T. brucei in vitro, indicating that structural modifications could enhance their efficacy against parasitic infections .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound derivatives. Variations at specific positions on the purine ring can significantly influence biological activity.
Key Findings in SAR Studies
- Substituents at the N9 position have been shown to affect binding affinity and selectivity for PI3K isoforms.
- The introduction of hydrophobic groups at certain positions enhances enzyme inhibitory activity while maintaining solubility.
Synthesis and Development
The synthesis of this compound and its derivatives involves several chemical strategies, including:
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Moiety
The ester group at position 6 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. For example:
-
Base-Catalyzed Hydrolysis : Treatment with aqueous KOH (1–2 M) at 80–100°C converts the ester to 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid .
-
Acid-Catalyzed Hydrolysis : Concentrated HCl under reflux cleaves the ester bond, though this method is less commonly reported for quinolone derivatives .
Key Data :
| Condition | Product | Yield | Source |
|---|---|---|---|
| KOH (1 M, 80°C, 4 h) | 3-Benzyl-4-hydroxy-2-oxo-...-6-carboxylic acid | 85% |
Amidation Reactions
The ester reacts with primary amines (e.g., benzylamines) under microwave irradiation or thermal conditions to form carboxamides. For instance:
-
General Procedure : Ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate reacts with 3-chloro-4-fluorobenzylamine in DMF at 140°C (2 h) to yield N-(3-chloro-4-fluorobenzyl)-3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxamide .
Characterization :
-
1H NMR (DMSO-d6) : δ 10.14 (t, J = 6.0 Hz, 1H, NH), 8.63 (s, 1H, Ar–H), 7.42–7.06 (m, aromatic protons), 4.41 (dd, J = 17.7, 6.0 Hz, 2H, CH2) .
3.
Comparison with Similar Compounds
Key Research Findings
Synthetic Feasibility : Piperazinyl and morpholinyl derivatives are synthesized with moderate-to-high yields (9–79%), though sulfonyl-piperazine analogs show lower yields (~17%) due to steric challenges .
Biological Activity: Piperazinyl derivatives exhibit cannabinoid receptor modulation and kinase inhibition . 9-Benzyl-6-(2-furyl)purines demonstrate potent antimycobacterial activity (MIC 0.39 µg/mL) .
Physicochemical Properties: Morpholinyl and piperazinyl groups enhance solubility (logP ~2–3) compared to aryl-substituted analogs (logP ~4–5) .
Q & A
Q. SAR Trends :
- Morpholino groups at C-6 improve solubility but may reduce affinity for hydrophobic kinase pockets.
- Methyl at C-8 enhances selectivity by occupying allosteric sites, as seen in cannabidiol analogs .
Q. What strategies mitigate low yields in acylated piperazinyl-purine syntheses (e.g., trifluoroacetyl derivatives)?
- Methodological Answer :
- Activation : Use trifluoroacetic anhydride (TFAA) as an acylating agent under inert atmospheres.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation of piperazine intermediates .
- Workup : Quench with NaHCO3 to neutralize excess TFAA, followed by extraction with EtOAc .
- Key Data :
- Yield Improvement: Trifluoroacetylpiperazinyl purine (30) yield increases from 9% to 61% with DMAP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
